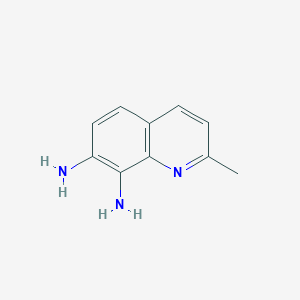

2-甲基喹啉-7,8-二胺

描述

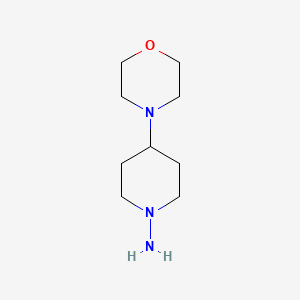

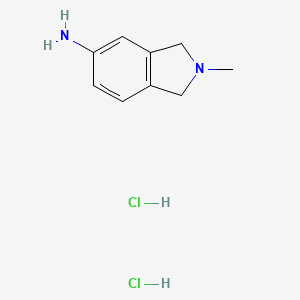

2-Methylquinoline-7,8-diamine, also known as Quinaldine or 2-methylquinoline, is an organic compound with the formula CH3C9H6N . It is one of the methyl derivatives of the heterocyclic compound quinoline . It is bioactive and is used in the preparation of various dyes .

Synthesis Analysis

2-Methylquinoline compounds can be synthesized continuously from nitroarenes and the ethanol/water system by a simple hydrogen transfer reaction in the presence of the Ru–Fe/γ-Al2O3 catalyst . This synthesis reaction is heterogeneous and continuous .Molecular Structure Analysis

Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety, with the molecular formula C9H7N .Chemical Reactions Analysis

The reaction for the synthesis of 2-methylquinoline compounds can proceed smoothly for nitroarenes with different substituents, and a moderate to good yield (46%–88%) can be obtained .Physical And Chemical Properties Analysis

Quinaldine or 2-methylquinoline is a colorless oil but commercial samples can appear colored . More detailed physical and chemical properties can be found in the Thermodynamic Properties of 2-Methylquinoline .科学研究应用

药物发现与药物化学

2-甲基喹啉-7,8-二胺由于其结构与喹啉相似,在药物发现中起着至关重要的支架作用,而喹啉是药物化学中常见的基序 . 喹啉衍生物已被发现具有广泛的生物活性,包括抗菌、抗真菌、抗疟疾和抗炎特性 . 对喹啉结构的修饰,例如添加 2-甲基基团和在 7,8 位进行二胺取代,可以导致开发出具有增强功效和降低毒性的新型治疗剂。

生物活性化合物的合成

该化合物用于合成各种生物活性分子。 例如,已合成 2-甲基喹啉-7,8-二胺衍生物作为新型 Raf 激酶抑制剂,表现出有效且选择性的抗肿瘤活性 . 这突出了其在创建新型抗癌药物中的作用。

抗菌剂

研究表明,喹啉衍生物表现出显着的抗菌特性。 通过对 2-甲基喹啉-7,8-二胺进行功能化,研究人员可以开发出新的抗菌剂,这些抗菌剂可以有效对抗耐药菌株和真菌 .

抗疟疾活性

喹啉类化合物在抗疟疾药物中有着悠久的历史。 2-甲基喹啉-7,8-二胺中的结构修饰可以导致开发出新型抗疟疾药物,这些药物可以对抗疟原虫对传统喹啉类药物产生的耐药性 .

抗炎和止痛应用

该化合物的衍生物正在探索其潜在的抗炎和止痛作用。 这在开发治疗慢性炎症疾病和疼痛管理的新疗法中尤为重要 .

材料科学

除了其生物学应用外,2-甲基喹啉-7,8-二胺也可以用于材料科学。 其衍生物可用于合成有机半导体,这对于开发有机发光二极管 (OLED) 和太阳能电池等电子器件至关重要 .

作用机制

2-Methylquinoline-7,8-diamine acts as an electron-donating ligand in coordination chemistry. It is capable of forming coordination complexes with metal ions, and can also bind to other molecules such as proteins and nucleic acids. 2-Methylquinoline-7,8-diamine has been shown to bind to DNA and RNA, and can be used to study the interactions between these molecules and metal ions.

Biochemical and Physiological Effects

2-Methylquinoline-7,8-diamine has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi, and to inhibit the activity of enzymes such as cytochrome P450. 2-Methylquinoline-7,8-diamine has also been found to have anti-inflammatory and antioxidant properties.

实验室实验的优点和局限性

2-Methylquinoline-7,8-diamine has several advantages for laboratory experiments. It is a stable compound that is easy to store and handle, and its reactions are highly efficient. However, it should be noted that 2-Methylquinoline-7,8-diamine is toxic and should be handled with care.

未来方向

2-Methylquinoline-7,8-diamine has a wide range of potential applications in scientific research. It could be used to study the interactions between metal ions and nucleic acids, as well as to develop novel drugs. Additionally, 2-Methylquinoline-7,8-diamine could be used to study the effects of metal ions on cellular processes such as gene expression and protein folding. Finally, 2-Methylquinoline-7,8-diamine could be used to develop new catalysts for organic synthesis reactions.

安全和危害

属性

IUPAC Name |

2-methylquinoline-7,8-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-6-2-3-7-4-5-8(11)9(12)10(7)13-6/h2-5H,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYRUAWJVRINCDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C=CC(=C2N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(Chloromethyl)-2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1473625.png)

![(4-(1H-Pyrazolo[3,4-b]pyridin-4-yl)morpholin-2-yl)methanamine](/img/structure/B1473630.png)

![[3-(4-Bromophenoxy)-propyl]-carbamic acid tert-butyl ester](/img/structure/B1473631.png)